molecular formula C11H20O2 B14512463 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 63221-72-7

3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane

Cat. No.: B14512463
CAS No.: 63221-72-7
M. Wt: 184.27 g/mol
InChI Key: WUGWDWGSAKZRBI-UHFFFAOYSA-N
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Description

3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane is an organic compound with the molecular formula C11H20O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is also known as 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol. This reaction is carried out under acidic conditions to form the ketal . The reaction can be represented as follows:

Cyclohexanone+2,2-dimethyl-1,3-propanediolThis compound\text{Cyclohexanone} + \text{2,2-dimethyl-1,3-propanediol} \rightarrow \text{this compound} Cyclohexanone+2,2-dimethyl-1,3-propanediol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: A closely related compound with similar structural features.

    1,5-Dioxaspiro[5.5]undecane: Another spiro compound with a different substitution pattern.

    3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: A ketone derivative with distinct chemical properties.

Uniqueness

3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .

Properties

CAS No.

63221-72-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3,9-dimethyl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C11H20O2/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-11/h9-10H,3-8H2,1-2H3

InChI Key

WUGWDWGSAKZRBI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)OCC(CO2)C

Origin of Product

United States

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